molecular formula C19H22N2O2 B13939092 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- CAS No. 58324-13-3

9-Acridanone, 4-(diethylaminomethyl)-3-methoxy-

Cat. No.: B13939092
CAS No.: 58324-13-3
M. Wt: 310.4 g/mol
InChI Key: MJYDCOXVTAIVIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . This method allows for the formation of the acridone core structure with various substituents.

Industrial Production Methods

Industrial production methods for acridone derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace existing substituents with new ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- involves its interaction with molecular targets such as DNA and enzymes. Its planar ring structure allows it to intercalate into DNA, inhibiting topoisomerase or telomerase enzymes, which are crucial for cell replication . This interaction can lead to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminomethyl and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

58324-13-3

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(diethylaminomethyl)-3-methoxy-10H-acridin-9-one

InChI

InChI=1S/C19H22N2O2/c1-4-21(5-2)12-15-17(23-3)11-10-14-18(15)20-16-9-7-6-8-13(16)19(14)22/h6-11H,4-5,12H2,1-3H3,(H,20,22)

InChI Key

MJYDCOXVTAIVIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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